molecular formula C6H5Cl B1429567 Chlorobenzene-3,5-D2 CAS No. 59164-10-2

Chlorobenzene-3,5-D2

Cat. No. B1429567
CAS RN: 59164-10-2
M. Wt: 114.57 g/mol
InChI Key: MVPPADPHJFYWMZ-PBNXXWCMSA-N
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Description

Synthesis Analysis

Chlorobenzene can be synthesized by the direct chlorination of benzene . A process for the production of chlorobenzene has been patented, which involves contacting a gaseous flow comprising benzene, oxygen, and a halogenating agent at a temperature of from 190° to 230° C., with a fluidized catalyst comprising copper .


Molecular Structure Analysis

The molecular formula of Chlorobenzene-3,5-D2 is C6H3D2Cl . The molecular weight is 114.569 Da .


Chemical Reactions Analysis

Chlorobenzene-3,5-D2 is expected to have similar reactivity to Chlorobenzene. The oxidation of Chlorobenzene has been studied, and it was found that V2O5 is the main active component for Chlorobenzene oxidation .


Physical And Chemical Properties Analysis

Chlorobenzene-3,5-D2 has a boiling point of 172.2 °C and a melting point of -15.5 °C. It is soluble in organic solvents such as tetrahydrofuran, chloroform, and ethyl acetate.

Scientific Research Applications

Catalytic Oxidation

Chlorobenzene is used in studies exploring catalytic oxidation processes. For example, Wang et al. (2015) investigated the catalytic oxidation of chlorinated benzenes, including chlorobenzene, over V2O5/TiO2 catalysts. They found that molecular structural properties significantly influenced oxidation rates, shedding light on the role of chlorinated benzenes in catalytic processes (Wang et al., 2015).

Degradation in Non-Thermal Plasma

The degradation of chlorobenzene in non-thermal plasma reactors is another area of study. Jiang et al. (2017) demonstrated that CeO2/HZSM-5 catalysts significantly enhanced the removal of chlorobenzene in such reactors, contributing to energy efficiency and reducing by-products (Jiang et al., 2017).

Microbial Transformation

The microbial transformation of chlorobenzenes, including chlorobenzene, has been studied by Adrian et al. (2000). They discovered a bacterial strain capable of reductive dechlorination of chlorobenzenes, offering insights into environmental bioremediation processes (Adrian et al., 2000).

Oxidation with Fenton's Reagent

Sedlak and Andren (1991) explored the oxidation of chlorobenzene using Fenton's reagent, revealing the formation of various chlorinated and nonchlorinated compounds. This study contributes to understanding the chemical behavior of chlorobenzene under specific oxidative conditions (Sedlak & Andren, 1991).

Safety And Hazards

Chlorobenzene is classified as a flammable liquid and vapor. It causes skin irritation and is harmful if inhaled . It is also toxic to aquatic life with long-lasting effects .

Future Directions

Chlorobenzenes, including Chlorobenzene-3,5-D2, are receiving increasing attention due to their high toxicity, persistence, and bioaccumulation . Future research is likely to focus on the environmental behavior and remediation techniques of Chlorobenzenes .

properties

IUPAC Name

1-chloro-3,5-dideuteriobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H5Cl/c7-6-4-2-1-3-5-6/h1-5H/i2D,3D
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MVPPADPHJFYWMZ-PBNXXWCMSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

[2H]C1=CC(=CC(=C1)Cl)[2H]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H5Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

114.57 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Chlorobenzene-3,5-D2

Synthesis routes and methods

Procedure details

A pre-mix of acrylonitrile/cyclohexanol (13.3 g/25.1 g) and concentrated sulfuric acid (51.1 g) were added through two addition funnels into a flask containing chlorobenzene (60 g) at 45°-55° C. The mixture was then heated to 60°-70° C. for 3-5 hours and cooled to 20° C. when water (150 g) was added slowly. After 30 minutes stirring, thiourea (19 g) was added and the mixture brought to 60° C. for 1 hour. On cooling to 20° C., caustic (50%, 80 g) was added between 20b 60° C. C under nitrogen and held at 60° C. for 1 hour. The organic layer was separated and washed with warm water to yield 33.9 of N-cyclohexyl-3-mercaptopropionamide in chlorobenzene (72.4% yield).
Name
acrylonitrile cyclohexanol
Quantity
13.3 g
Type
reactant
Reaction Step One
Quantity
51.1 g
Type
reactant
Reaction Step One
Quantity
60 g
Type
reactant
Reaction Step Two
Quantity
19 g
Type
reactant
Reaction Step Three
[Compound]
Name
20b
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Four
Name
Quantity
150 g
Type
solvent
Reaction Step Five

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Chlorobenzene-3,5-D2
Reactant of Route 2
Chlorobenzene-3,5-D2
Reactant of Route 3
Chlorobenzene-3,5-D2
Reactant of Route 4
Chlorobenzene-3,5-D2
Reactant of Route 5
Chlorobenzene-3,5-D2
Reactant of Route 6
Chlorobenzene-3,5-D2

Citations

For This Compound
2
Citations
H Spiesecke, WG Schneider - The Journal of Chemical Physics, 1961 - pubs.aip.org
The origin of the relative nuclear resonance shifts in monosubstituted benzenes has been investigated. In order to obtain more complete experimental information both C 13 and H 1 …
Number of citations: 612 pubs.aip.org
DA Laviska - 2013 - search.proquest.com
The activation of carbon-hydrogen (CH) bonds mediated by transition metal complexes is a fundamental step in a vast array of chemical transformations and industrial processes. As …
Number of citations: 1 search.proquest.com

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